molecular formula C9H9ClN2O2 B13519187 8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline

8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13519187
M. Wt: 212.63 g/mol
InChI Key: ZZLGMXMGXLVCSE-UHFFFAOYSA-N
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Description

8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 8-chloro-1,2,3,4-tetrahydroisoquinoline. This can be achieved by treating the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C9H9ClN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-2,11H,3-5H2

InChI Key

ZZLGMXMGXLVCSE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C=CC(=C21)[N+](=O)[O-])Cl

Origin of Product

United States

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